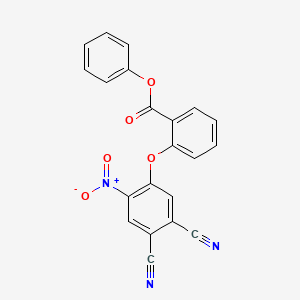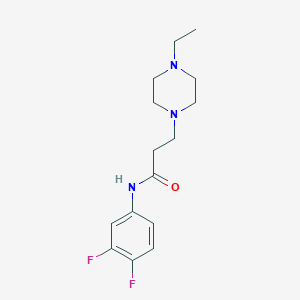![molecular formula C20H27N3O2S B10884992 1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C20H27N3O2S It is known for its unique structural features, which include a piperazine ring substituted with a naphthylsulfonyl group
Métodos De Preparación
The synthesis of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 1-amino-4-methylpiperazine with 2-naphthalenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylsulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE can be compared with other similar compounds, such as:
1-Methyl-4-(1-naphthylsulfonyl)piperazine: This compound has a similar structure but lacks the additional piperidyl substitution, leading to different chemical and biological properties.
1-[(4-methyl-1-piperidinyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine: This compound has a similar sulfonyl group but differs in the substitution pattern on the piperazine ring, affecting its reactivity and applications.
The uniqueness of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H27N3O2S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C20H27N3O2S/c1-21-12-14-22(15-13-21)19-8-10-23(11-9-19)26(24,25)20-7-6-17-4-2-3-5-18(17)16-20/h2-7,16,19H,8-15H2,1H3 |
Clave InChI |
AYPAXEYLSMXMBE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)
![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)

![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

